

Comprehensive literature review of dextranase research advancements

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dextranase

Cat. No.: B8822743

[Get Quote](#)

A Comprehensive Review of Advancements in Dextranase Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dextranase (EC 3.2.1.11), an enzyme that specifically catalyzes the endohydrolysis of α -(1,6)-D-glycosidic linkages in dextran, has garnered significant attention in recent decades due to its wide array of applications in various industries.^{[1][2]} From mitigating the detrimental effects of dextran in the sugar industry to its use in pharmaceutical preparations and oral hygiene products, the importance of this enzyme is well-established.^{[1][3]} This technical guide provides a comprehensive literature review of the advancements in **dextranase** research, focusing on its production, purification, biochemical characterization, molecular biology, and diverse applications.

Microbial Sources and Production

Dextranases are produced by a variety of microorganisms, including fungi, bacteria, and yeasts.^{[1][4]} Fungal sources, such as various species of *Penicillium* and *Chaetomium*, are among the most potent producers of **dextranase**.^{[5][6]} Bacterial **dextranases**, while sometimes exhibiting lower activity, offer advantages like shorter fermentation times.^[4] Marine

bacteria have also emerged as a promising source of novel **dextranases** with unique properties, such as cold adaptation and salt tolerance.[7][8]

The production of **dextranase** is typically carried out through submerged fermentation. The composition of the fermentation medium, particularly the carbon and nitrogen sources, significantly influences enzyme yield. Dextran itself is often used as an inducer for **dextranase** production.[5]

Purification and Characterization

The purification of **dextranase** from crude fermentation broth is a critical step for its characterization and application. A multi-step purification strategy is often employed to achieve high purity.

Table 1: Summary of Dextranase Purification from Various Microbial Sources

Microbial Source	Purification Method	Purification Fold	Yield (%)	Specific Activity (U/mg)	Reference
Penicillium aculeatum	DEAE-Sepharose and Sephadex G-100 columns	42.8	14.78	1981.22	[5]
Penicillium cyclopium CICC-4022	Ammonium sulfate precipitation and Sepharose 6B chromatography	16.09	29.17	350.29	[2][9]
Arthrobacter oxydans G6-4B	Anion exchange chromatography	32.25	-	288.62	[7][10]
Catenovulum sp.	-	29.6	-	2309	[11]
Microbacterium dextranolyticum	Ammonium sulfate precipitation and anion-exchange chromatography	15.4	2.48	81.2	[12]

Biochemical Properties of Dextranases

The enzymatic properties of **dextranases**, including their optimal pH and temperature, kinetic parameters, and molecular weight, vary depending on the microbial source.

Table 2: Biochemical Properties of Dextranases from Different Microorganisms

Microbial Source	Optimal pH	Optimal Temperature (°C)	Molecular Weight (kDa)	Reference
Penicillium aculeatum NRRL-896	4.5	45	66.2	[5]
Penicillium cyclopium CICC-4022	5.0	55	66	[13][14]
Arthrobacter sp. (Dex410)	5.5	45	64	[7]
Arthrobacter oxydans G6-4B	7.5	55	71.12	[7][10]
Catenovulum sp.	8.0	40	75	[11]
Lipomyces starkeyi KSM22	6.0	37	67.6	[15]
Chaetomium globosum	6.0	30	45	[16]
Microbacterium sp.	7.5	40	-	[16][17]
Saccharomonospora sp. K1	8.5	50	-	[18]

Generally, fungal **dextranases** exhibit optimal activity in acidic conditions (pH 4.5-5.5) and at temperatures between 50-60°C.[7] Bacterial **dextranases**, on the other hand, often have a broader optimal pH range (5.0-7.5) and optimal temperatures of 40-60°C.[7]

Molecular Biology and Genetic Engineering

Advancements in molecular biology have enabled the cloning and expression of **dextranase** genes in various host organisms, facilitating large-scale production and targeted modifications of the enzyme. Genes encoding **dextranases** have been successfully cloned from bacteria such as *Arthrobacter* sp. and *Bacteroides thetaiotaomicron* and expressed in *Escherichia coli*.
[19][20] Similarly, fungal **dextranase** genes, for instance from *Lipomyces starkeyi*, have been expressed in *Saccharomyces cerevisiae*.[15] These recombinant systems allow for the production of **dextranases** with desired characteristics and provide platforms for studying structure-function relationships through site-directed mutagenesis.

Applications of Dextranase

The applications of **dextranase** are diverse and impactful across several industries.

- Sugar Industry: Dextran, a polysaccharide produced by microbial contamination in sugarcane juice, increases viscosity and hinders sugar crystallization. **Dextranase** is widely used to hydrolyze this dextran, improving the efficiency of sugar manufacturing.[3][5]
- Pharmaceutical and Medical Applications: **Dextranases** are employed in the production of clinical dextrans of specific low molecular weights, which are used as blood plasma expanders.[1][8] They also have antithrombotic effects.[8] In dentistry, **dextranase** is a key ingredient in some toothpastes and mouthwashes for its ability to degrade dental plaque.[3][8]
- Biotechnology and Food Industry: **Dextranase** is utilized in the synthesis of isomaltooligosaccharides, which have prebiotic properties.[7] It is also used in the beverage industry to clarify juices.[8]

Experimental Protocols

Dextranase Activity Assay (Colorimetric Method)

This protocol is a modification of the method described by Webb and Spencer-Martin (1983) and Janson and Porath (1966).[5][21]

Principle: **Dextranase** hydrolyzes dextran to produce reducing sugars. The amount of reducing sugar is quantified by reaction with 3,5-dinitrosalicylic acid (DNS), which results in a color change that can be measured spectrophotometrically.

Reagents:

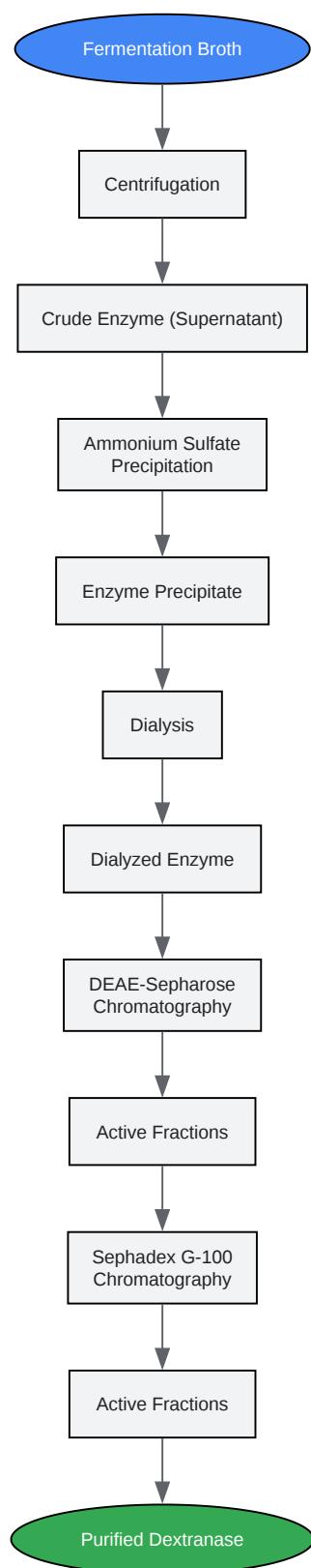
- 0.05 M Acetate buffer (pH 5.0) or 0.1 M Potassium phosphate buffer (pH 6.0)[5][21]
- 2.5% (w/v) Dextran solution in the chosen buffer[5]
- Dinitrosalicylic acid (DNS) reagent[21]
- Enzyme solution (diluted to an appropriate concentration)

Procedure:

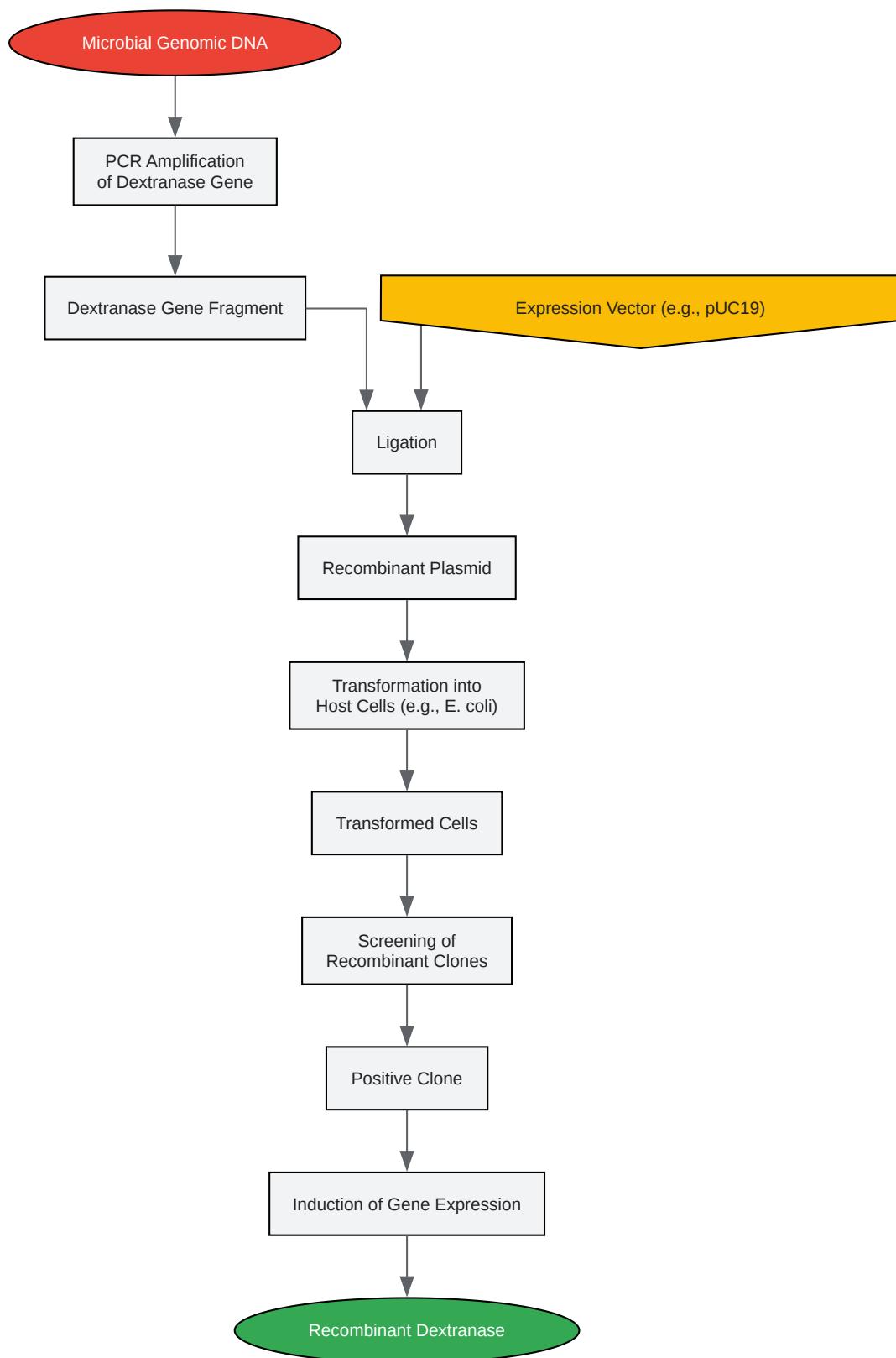
- Prepare a reaction mixture containing 2 ml of 2.5% dextran solution and bring the total volume to 3 ml with buffer.[5]
- Pre-incubate the reaction mixture at the optimal temperature (e.g., 50°C) for a few minutes. [5]
- Initiate the reaction by adding a small volume (e.g., 10 µl) of the enzyme solution.[5]
- Incubate the reaction for a specific time (e.g., 10-30 minutes).[5][21]
- Stop the reaction by adding 2 ml of DNS reagent.[5]
- Boil the mixture for 15 minutes in a water bath.[21]
- Cool the tubes to room temperature.
- Add 10 ml of reagent-grade water and mix well.[21]
- Measure the absorbance at 540 nm against a blank (where the enzyme was added after the DNS reagent or replaced with water).[5][21]
- Determine the amount of reducing sugar released using a standard curve prepared with a known sugar like isomaltose or maltose.[21][22]

Unit Definition: One unit of **dextranase** activity is typically defined as the amount of enzyme that liberates one µmole of isomaltose (or equivalent reducing sugar) per minute under the

specified assay conditions.[5][21]


Dextranase Purification

This is a general protocol based on common purification schemes.[2][5]


Steps:

- Crude Enzyme Preparation: Centrifuge the fermentation broth to remove microbial cells. The supernatant contains the crude extracellular **dextranase**.
- Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the crude enzyme solution to a specific saturation level (e.g., 80%) with constant stirring at 4°C. Collect the precipitate by centrifugation.
- Dialysis: Dissolve the precipitate in a minimal volume of a suitable buffer (e.g., 0.02 M acetate buffer, pH 5.0) and dialyze against the same buffer to remove excess salt.[2]
- Ion-Exchange Chromatography: Load the dialyzed sample onto an anion-exchange column (e.g., DEAE-Sepharose) pre-equilibrated with the dialysis buffer. Elute the bound proteins with a linear gradient of NaCl in the same buffer. Collect fractions and assay for **dextranase** activity.
- Gel Filtration Chromatography: Pool the active fractions from the ion-exchange step, concentrate, and load onto a gel filtration column (e.g., Sephadex G-100) equilibrated with the appropriate buffer. This step separates proteins based on their molecular size. Collect fractions and assay for **dextranase** activity.
- Purity Analysis: Assess the purity of the final enzyme preparation by SDS-PAGE.

Visualizations

[Click to download full resolution via product page](#)

Caption: A typical workflow for the purification of **dextranase** from fermentation broth.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the cloning and expression of a **dextranase** gene.

Conclusion

Dextranase research continues to advance, driven by the quest for enzymes with novel properties and improved performance for existing and emerging applications. The exploration of new microbial sources, coupled with the power of genetic engineering, promises to yield **dextranases** with enhanced stability, specific activity, and substrate specificity. This will further expand their utility in the food, pharmaceutical, and biotechnology sectors, underscoring the importance of continued research in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Review on recent advances in the properties, production and applications of microbial dextranases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Applications Of Dextranase Enzyme | Infinita Biotech [infinitabiotech.com]
- 4. researchgate.net [researchgate.net]
- 5. ijcmas.com [ijcmas.com]
- 6. researchgate.net [researchgate.net]
- 7. Marine Bacterial Dextranases: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Marine Bacterial Dextranases: Fundamentals and Applications [mdpi.com]
- 9. Purification, Characterization and Degradation Performance of a Novel Dextranase from *Penicillium cyclopium* CICC-4022 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Identification and Characterization of Dextran α -1,2-Debranching Enzyme from *Microbacterium dextranolyticum* - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]
- 15. Cloning and characterization of a dextranase gene from *Lipomyces starkeyi* and its expression in *Saccharomyces cerevisiae* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. The Screening and Identification of a Dextranase-Secreting Marine Actinomycete *Saccharomonospora* sp. K1 and Study of Its Enzymatic Characteristics [mdpi.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Molecular cloning and nucleotide sequencing of the *Arthrobacter* dextranase gene and its expression in *Escherichia coli* and *Streptococcus sanguis* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dextranase - Assay | Worthington Biochemical [worthington-biochem.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [Comprehensive literature review of dextranase research advancements]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8822743#comprehensive-literature-review-of-dextranase-research-advancements>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com